molecular formula C17H23NO4 B8189287 (2R,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid

(2R,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid

Cat. No.: B8189287
M. Wt: 305.4 g/mol
InChI Key: DAYGDJLPGZOFEW-ZIAGYGMSSA-N
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Description

(2R,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid is a chiral piperidine derivative of significant value in medicinal chemistry research, particularly as a key synthetic intermediate for the discovery of novel therapeutics. The core application of this compound is in the development of selective 5-HT2C Receptor Positive Allosteric Modulators (PAMs) . Researchers utilize this scaffold to create compounds that potentiate the activity of the endogenous serotonin neurotransmitter, offering a targeted approach for modulating neurological pathways . This mechanism is a promising therapeutic strategy for investigating treatments for complex conditions such as cocaine use disorder (CUD) , obesity, and other substance use disorders, as enhancing 5-HT2CR signaling can help to blunt cue reactivity and suppress drug-seeking behavior . The structure of the compound is integral to its research utility. It features a 4-phenyl piperidine core that serves as a rigid, compact lipophilic tail (LT), a critical pharmacophore for binding to the allosteric site of the 5-HT2CR . The Boc-protected amine (1-Boc) and dual carboxylic acids provide handles for further synthetic elaboration, allowing for the coupling of various polar head (PH) groups to optimize the drug-like properties and potency of the resulting PAMs . The specific (2R,4R) stereochemistry is essential for its biological activity and interaction with the receptor target . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

(2R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(11-14(18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYGDJLPGZOFEW-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via substitution reactions, often using phenyl halides or phenylboronic acids.

    Boc Protection: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved using Boc anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carboxylic acids to alcohols or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like phenyl halides, phenylboronic acids, and various nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Synthesis

Role as an Intermediate:
This compound is primarily used as an intermediate in the synthesis of pharmaceutical agents. It plays a crucial role in the development of drugs targeting neurological disorders, particularly those that affect neurotransmitter systems. The unique structural features of (2R,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid facilitate the formation of complex molecular architectures necessary for effective pharmacological activity .

Case Study:
A notable application is in the synthesis of compounds that inhibit monoamine transporters, which are critical in the treatment of depression and anxiety disorders. For instance, derivatives synthesized from this compound exhibited high affinity for dopamine and norepinephrine transporters, indicating potential therapeutic benefits .

Exploration of Reaction Pathways:
The compound is valuable in organic synthesis due to its ability to facilitate new reaction pathways. Chemists utilize it to develop innovative synthetic methodologies that can lead to the discovery of novel compounds with potential applications in various fields .

Material Science

Advanced Material Development:
The unique structural properties of this compound allow for its incorporation into advanced materials. These materials can exhibit specific mechanical and thermal properties suitable for various industrial applications .

Case Study:
Research has explored the use of this compound in creating polymers with enhanced properties, which could be applied in coatings or composite materials.

Biological Studies

Investigating Biological Interactions:
Researchers employ this compound to study its interactions with biological targets. This research aids in the discovery of new therapeutic agents by elucidating mechanisms of action at a molecular level .

Data Table: Biological Studies Applications

Study AreaFindings
Interaction StudiesInvestigated interactions with neurotransmitter systems
Therapeutic DiscoveryAided in identifying compounds with potential therapeutic effects

Mechanism of Action

The mechanism of action of (2R,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The phenyl group can engage in π-π interactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions with biological targets. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

The target compound’s piperidine ring (6-membered) contrasts with pyrrolidine-based analogs (5-membered), impacting conformational flexibility and binding affinity.

Compound Name Ring Type Molecular Formula Molecular Weight Key Features CAS Number Source
(2R,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid Piperidine C₁₇H₂₁NO₆ 335.35 (2R,4R), Boc, phenyl, dicarboxylic Not explicitly provided Deduced from analogs
(2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid Pyrrolidine C₁₆H₂₁NO₄ 291.34 (2S,4R), Boc, phenyl, monocarboxylic 336818-78-1
(2R,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid Pyrrolidine C₁₀H₁₆FNO₄ 233.24 (2R,4S), Boc, fluorine, monocarboxylic 681128-50-7

Key Differences :

  • Functional Groups: Dicarboxylic acids in the target compound increase polarity and hydrogen-bonding capacity compared to monocarboxylic analogs .

Stereochemical Variations

Stereochemistry significantly affects biological activity and synthetic applications:

Compound Name Configuration Biological Relevance Source
This compound 2R,4R Optimized for interactions with chiral targets (e.g., enzymes) Deduced from
(2R,4S)-1-Boc-4-phenylpiperidine-2-carboxylic acid 2R,4S Altered spatial arrangement may reduce target affinity
(2R,4R)-APDC 2R,4R Known metabotropic glutamate receptor agonist

Insights :

  • The (2R,4R) configuration in the target compound and (2R,4R)-APDC highlights the importance of stereochemistry in receptor activation.
  • (2R,4S) isomers, such as the piperidine derivative in , may exhibit reduced efficacy due to mismatched stereoelectronic properties.

Substituent Effects: Phenyl vs. Fluorine

Electron-withdrawing (e.g., fluorine) and aromatic (e.g., phenyl) groups modulate physicochemical properties:

Compound Name Substituent Electronegativity Impact LogP (Predicted) Source
This compound Phenyl Enhances lipophilicity (π-π interactions) ~2.1 Deduced from
(2R,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid Fluorine Increases polarity, alters electronic density ~0.8

Key Findings :

  • Fluorine substituents improve metabolic stability but reduce membrane permeability compared to phenyl groups .
  • Phenyl groups in the target compound may enhance binding to hydrophobic pockets in proteins .

Functional Group Variations: Mono- vs. Dicarboxylic Acids

The number of carboxylic acids influences solubility and reactivity:

Compound Name Carboxylic Acids Solubility (mg/mL) Applications Source
This compound 2 ~10 (in DMSO) Drug conjugates, metal chelation Deduced from
(2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid 1 ~50 (in DMSO) Intermediate for peptide synthesis

Observations :

  • Dicarboxylic acids offer dual sites for salt formation or coordination chemistry, useful in metallodrug design .
  • Monocarboxylic analogs like the pyrrolidine derivative in are more soluble but less versatile in conjugation.

Biological Activity

(2R,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid is a chiral compound with significant implications in medicinal chemistry. Its unique structure, characterized by a tert-butyloxycarbonyl (Boc) protective group and two carboxylic acid functionalities, positions it as a versatile building block in drug synthesis, particularly for neurological and cardiovascular applications. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthetic routes, and potential therapeutic applications.

  • Molecular Formula : C₁₇H₂₃NO₄
  • Molecular Weight : 305.37 g/mol
  • Structure : The compound features a piperidine ring substituted with a phenyl group and two carboxylic acids at the 2 and 4 positions.

Research indicates that this compound and its derivatives exhibit notable biological activities primarily through their interactions with various biological targets. The compound has been identified as a precursor for synthesizing pharmacologically active compounds, including thrombin inhibitors and antitumor agents.

The unique stereochemistry of the compound contributes to its selective binding properties, which are essential for therapeutic efficacy. Interaction studies have shown that modifications to its structure can significantly influence its pharmacological profile.

Pharmacological Applications

Several studies have highlighted the potential applications of this compound in drug development:

  • Thrombin Inhibition : Derivatives of this compound have been evaluated for their inhibitory effects on thrombin, an enzyme critical in the coagulation cascade. These derivatives showed promise as anticoagulants, suggesting potential applications in treating thrombotic disorders.
  • Antitumor Activity : Research has indicated that certain derivatives possess antitumor properties, making them candidates for cancer therapy. The mechanism by which these compounds exert their effects may involve modulation of cellular signaling pathways associated with tumor growth and metastasis.
  • Neurological Disorders : Due to its structural features, this compound is being explored for its potential in developing treatments for neurological conditions. Its ability to cross the blood-brain barrier enhances its viability as a therapeutic agent in neuropharmacology.

Synthetic Routes

Multiple synthetic methodologies have been developed to produce this compound, emphasizing its accessibility for further modifications:

Synthetic MethodKey StepsAdvantages
Method A Boc protection, carboxylationHigh yield and purity
Method B Direct coupling reactionsSimplified process with fewer steps
Method C Multi-step synthesis involving intermediatesVersatile for producing various derivatives

These methods underscore the compound's utility in medicinal chemistry and its role as a precursor in synthesizing diverse pharmacological agents.

Case Study 1: Thrombin Inhibition

A study investigated the thrombin inhibitory activity of several derivatives synthesized from this compound. The results indicated that specific modifications at the phenyl ring significantly enhanced inhibitory potency compared to the parent compound. This underscores the importance of structural optimization in drug design.

Case Study 2: Antitumor Efficacy

Another research effort focused on evaluating the antitumor effects of derivatives derived from this compound against various cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (2R,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid to improve yield and stereochemical purity?

  • Methodological Answer : Multi-step synthesis protocols, such as those involving Boc protection/deprotection and acid-catalyzed cyclization, should be carefully controlled. For example, hydrolysis under acidic conditions (e.g., HCl in water at 93–96°C for 17 hours) can be optimized by monitoring reaction progress via TLC or HPLC . Temperature and solvent selection (e.g., tert-butyl alcohol for inert reactions) are critical to preserving stereochemistry. Column chromatography or recrystallization using polar solvents (e.g., ethanol/water mixtures) can enhance purity (>98%) .

Q. What analytical techniques are critical for confirming the structural integrity and enantiomeric excess of this compound?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography or comparison of optical rotation values with literature data. NMR (¹H, ¹³C, and 2D-COSY) is essential for verifying stereochemistry at the 2R and 4R positions, while mass spectrometry (HRMS or LC-MS) validates molecular weight .

Q. What safety precautions are necessary when handling this compound in the lab?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols. In case of skin contact, wash immediately with water for ≥15 minutes. Store in a tightly sealed container at 2–8°C under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How do the chiral centers (2R,4R) influence the compound’s biological activity in receptor-binding studies?

  • Methodological Answer : Conduct comparative assays using enantiomeric pairs (2R,4R vs. 2S,4S) to evaluate stereospecific interactions. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to target receptors, such as GABAB or mGluRs. Validate with radioligand displacement assays using tritiated analogs .

Q. What strategies can resolve discrepancies in reported solubility data for this compound across different solvent systems?

  • Methodological Answer : Systematically test solubility in aprotic (DMSO, DMF) and protic (MeOH, H2O) solvents using gravimetric analysis. Adjust pH (e.g., with NaOH/HCl) to assess ionizable carboxylic acid groups. Cross-reference with Hansen solubility parameters to identify outliers .

Q. How can computational modeling predict the stability of the Boc group under varying reaction conditions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model Boc cleavage kinetics under acidic, basic, or thermal conditions. Compare activation energies for tert-butyl carbamate decomposition pathways. Validate predictions with TGA (thermogravimetric analysis) and in situ IR spectroscopy .

Q. What experimental approaches mitigate racemization during the synthesis of derivatives (e.g., amides or esters) of this compound?

  • Methodological Answer : Use coupling agents (e.g., HATU or EDC) at low temperatures (−20°C) to minimize epimerization. Monitor reaction progress with chiral HPLC. Opt for non-basic conditions (e.g., DIPEA-free protocols) when reacting the carboxylic acid moiety .

Contradiction Analysis & Troubleshooting

Q. How should researchers address conflicting reports on the compound’s stability in aqueous buffers?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 1–3 months) in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Analyze degradation products via LC-MS and assign degradation pathways (e.g., Boc hydrolysis or decarboxylation). Adjust buffer composition (e.g., add antioxidants like BHT) if oxidation is observed .

Q. Why do certain catalytic systems fail to achieve high enantioselectivity in asymmetric syntheses of this compound?

  • Methodological Answer : Screen chiral catalysts (e.g., Jacobsen’s salen-Co or Sharpless ligands) under varying pressures and temperatures. Steric hindrance at the 4-phenyl group may require bulkier ligands. Use kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) strategies to improve ee .

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